

# Zibotentan: A Comparative Analysis of Efficacy in Placebo-Controlled Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Zibotentan**

Cat. No.: **B1684529**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Zibotentan**, a selective antagonist of the endothelin-A (ETA) receptor, has been investigated across a spectrum of diseases, from various cancers to cardiovascular and renal conditions. This guide provides a comprehensive comparison of the efficacy of **zibotentan** as observed in key placebo-controlled clinical trials. The data presented herein is intended to offer an objective overview to inform future research and drug development efforts.

## Efficacy of Zibotentan: A Tabular Comparison

The following tables summarize the primary efficacy outcomes from placebo-controlled clinical trials of **zibotentan** in different therapeutic areas.

### Table 1: Zibotentan in Chronic Kidney Disease (ZENITH-CKD Trial)

| Efficacy Endpoint                              | Zibotentan (1.5 mg) + Dapagliflozin (10 mg) | Zibotentan (0.25 mg) + Dapagliflozin (10 mg) | Dapagliflozin (10 mg) + Placebo |
|------------------------------------------------|---------------------------------------------|----------------------------------------------|---------------------------------|
| Mean Change from Baseline in UACR at Week 12   | -52.5% (90% CI: -59.0 to -44.9)             | -47.7% (90% CI: -55.7 to -38.2)              | Not directly reported           |
| Difference in UACR vs. Dapagliflozin + Placebo | -33.7% (90% CI: -42.5 to -23.5; p<0.001)    | -27.0% (90% CI: -38.4 to -13.6; p=0.002)     | -                               |
| Incidence of Fluid Retention Events            | 18.4%                                       | 8.8%                                         | 7.9%                            |

UACR: Urinary Albumin-to-Creatinine Ratio; CI: Confidence Interval.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 2: Zibotentan in Metastatic Castration-Resistant Prostate Cancer (CRPC)**

| Trial                                   | Efficacy Endpoint         | Zibotentan (15 mg) vs. Placebo (HR; 80% CI; p-value) | Zibotentan (10 mg) vs. Placebo (HR; 80% CI; p-value) |
|-----------------------------------------|---------------------------|------------------------------------------------------|------------------------------------------------------|
| Phase II (Pain-free/mildly symptomatic) | Overall Survival          | 0.76 (0.61-0.94; p=0.103)                            | 0.83 (0.67-1.02; p=0.254)                            |
| Time to Progression                     | No statistical difference | No statistical difference                            |                                                      |

HR: Hazard Ratio; CI: Confidence Interval.

| Trial                       | Efficacy Endpoint         | Zibotentan (10 mg) vs. Placebo (HR; 95% CI; p-value) |
|-----------------------------|---------------------------|------------------------------------------------------|
| ENTHUSE M0 (Non-metastatic) | Overall Survival          | 1.13 (0.73-1.76; p=0.589)                            |
| Progression-Free Survival   | 0.89 (0.71-1.12; p=0.330) |                                                      |

HR: Hazard Ratio; CI: Confidence Interval.

| Trial                   | Efficacy Endpoint | Docetaxel + Zibotentan (10 mg) vs. Docetaxel + Placebo (HR; 95% CI; p-value) |
|-------------------------|-------------------|------------------------------------------------------------------------------|
| ENTHUSE M1 (Metastatic) | Overall Survival  | 1.00 (0.84-1.18; p=0.963)                                                    |

HR: Hazard Ratio; CI: Confidence Interval.

### Table 3: Zibotentan in Microvascular Angina

| Efficacy Endpoint                     | Zibotentan (10 mg) vs. Placebo (Mean Difference; 95% CI; p-value) |
|---------------------------------------|-------------------------------------------------------------------|
| Treadmill Exercise Duration (seconds) | -4.26 (-19.60 to 11.06; p=0.5871)                                 |

CI: Confidence Interval.

### Table 4: Zibotentan in Systemic Sclerosis-Associated Chronic Kidney Disease (ZEBRA Trial - ZEBRA 1 Sub-study)

| Efficacy Endpoint                                     | Zibotentan vs. Placebo                                                                                      |
|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Change in Estimated Glomerular Filtration Rate (eGFR) | Numerical increase in the zibotentan group and a numerical decline in the placebo group at 26 and 52 weeks. |

Note: Specific quantitative data with statistical analysis for eGFR changes were not reported.

## Experimental Protocols

A detailed look into the methodologies of the key clinical trials reveals the rigorous frameworks under which **zibotentan**'s efficacy was tested.

### ZENITH-CKD (NCT04724837)

This Phase 2b, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of **zibotentan** in combination with dapagliflozin in patients with chronic kidney disease (CKD).

- Patient Population: Adults with CKD, defined by an estimated glomerular filtration rate (eGFR)  $\geq 20$  mL/min/1.73 m<sup>2</sup> and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or ARB.
- Intervention: Patients were randomized to receive once-daily oral doses of **zibotentan** (1.5 mg or 0.25 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) with a placebo for 12 weeks.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the log-transformed UACR at week 12.

### ENTHUSE M0 (Non-metastatic CRPC)

This Phase III, randomized, double-blind, placebo-controlled study assessed **zibotentan** in patients with non-metastatic castration-resistant prostate cancer (CRPC) who had biochemical progression.

- Patient Population: 1,421 men with non-metastatic CRPC and rising serum PSA levels.
- Intervention: Patients were randomized to receive either **zibotentan** (10 mg) or a placebo once daily.
- Co-primary Endpoints: The primary outcomes were overall survival (OS) and progression-free survival (PFS). The trial was terminated early due to a lack of efficacy at an interim

analysis.

## PRIZE (Microvascular Angina)

This was a double-blind, placebo-controlled, sequential crossover trial investigating **zibotentan** in patients with microvascular angina.

- Patient Population: 118 participants with microvascular angina.
- Intervention: Patients received **zibotentan** (10 mg daily) and a placebo for 12 weeks each, in a crossover design.
- Primary Endpoint: The primary outcome was the treadmill exercise duration, measured in seconds, using the Bruce protocol.

## Signaling Pathway and Experimental Workflow

**Zibotentan** exerts its effects by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca-us.com]
- 2. Zibotentan/dapagliflozin combination demonstrated significant albuminuria reduction in patients with chronic kidney disease and proteinuria in ZENITH-CKD Phase IIb trial [astrazeneca.com]
- 3. appliedclinicaltrials.com [appliedclinicaltrials.com]
- 4. Zibotentan in combination with dapagliflozin compared with dapagliflozin in patients with chronic kidney disease (ZENITH-CKD): a multicentre, randomised, active-controlled, phase 2b, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Zibotentan: A Comparative Analysis of Efficacy in Placebo-Controlled Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684529#efficacy-of-zibotentan-in-placebo-controlled-clinical-trials>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)